molecular formula C9H14Cl2N2O2 B1598136 (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride CAS No. 270065-68-4

(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

Cat. No. B1598136
M. Wt: 253.12 g/mol
InChI Key: MZNNPQGCGVXSQK-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride” is a chemical compound with the CAS Number: 2137852-23-2 . It has a molecular weight of 253.13 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.2ClH/c10-6-8(5-9(12)13)7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Identification in Pharmaceutical Analysis

A study demonstrated the use of IR and H1NMR spectroscopy for identifying (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride. The research highlights these methods' efficacy in the structural determination and identification of substances in pharmaceutical analysis, underscoring their reliability for identifying new biologically active substances derived from GABA (Владимир Георгиевич Беликов, Борис Владимирович Боровский, & Михаил Владимирович Ларский, 2015).

Therapeutic Agent Development

Another significant application is in the development of therapeutic agents for idiopathic pulmonary fibrosis. A study discovered a nonpeptidic αvβ6 integrin inhibitor with high affinity for αvβ6 integrin, suitable for inhaled treatment of idiopathic pulmonary fibrosis. This compound, derived from a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, exhibited potent solubility and pharmacokinetic properties favorable for clinical investigation (P. Procopiou et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3S)-3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(6-9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNNPQGCGVXSQK-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C[C@@H](CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375853
Record name (3S)-3-Amino-4-(pyridin-4-yl)butanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

CAS RN

270065-68-4
Record name (3S)-3-Amino-4-(pyridin-4-yl)butanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

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